(3-(4-Chlorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone
Description
Properties
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-(1,2-oxazol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c17-14-6-4-12(5-7-14)13-3-1-2-10-19(11-13)16(20)15-8-9-18-21-15/h4-9,13H,1-3,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXHNKTUAKHWIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Chlorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone typically involves multi-step reactions. One common method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another approach involves the use of gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely involves scalable versions of the laboratory methods mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3-(4-Chlorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
(3-(4-Chlorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: The compound is being investigated for its therapeutic potential, particularly in the development of new drugs.
Industry: It may be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action for (3-(4-Chlorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s pharmacological and physicochemical properties can be contextualized by comparing it to structurally analogous derivatives:
Table 1: Structural and Functional Comparison
| Compound Name | Structural Differences | Key Properties/Activities | Reference |
|---|---|---|---|
| 1-(3-(4-Chlorophenyl)isoxazol-5-yl)ethanone | Replaces azepane-methanone with ethanone | Intermediate for agrochemicals; no reported bioactivity | |
| (3-{(2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone | Pyrazole-pyridine core instead of azepane | Antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) | |
| 3-((3-(4-Chlorophenyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole | Oxadiazole replaces azepane | Anti-HIV activity (IC₅₀: 12 µM in TZM-bl cells) | |
| 3-Benzyl-1-{[3-(4-chlorophenyl)isoxazol-5-yl]methyl}-1H-benzimidazol-2(3H)-one | Benzimidazole core instead of azepane | Agrochemical and medicinal applications (no quantitative data) |
Key Observations :
Replacing the azepane with oxadiazole (as in ) introduces hydrogen-bonding capacity, critical for antiviral activity.
Role of Halogen Substitution :
- The 4-chlorophenyl group is a conserved feature in antimicrobial and antiviral analogs, suggesting its role in target affinity. Fluorophenyl derivatives (e.g., compound 1b in ) show similar trends, but chlorine’s higher electronegativity may improve metabolic stability.
Pharmacokinetic Considerations: The methanone bridge in the target compound likely increases metabolic stability compared to ester or amide linkages in other analogs.
Biological Activity
(3-(4-Chlorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines an azepane ring with an isoxazole moiety, which may contribute to its pharmacological properties. The following sections detail its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of (3-(4-Chlorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone typically involves multi-step organic reactions. Key steps include:
- Formation of the Azepane Ring : Achieved through cyclization reactions using appropriate precursors.
- Introduction of the Chlorophenyl Group : This step often involves nucleophilic aromatic substitution reactions.
- Attachment of the Isoxazole Ring : This can be accomplished through cycloaddition reactions or other suitable methods.
Anticancer Properties
Recent studies have indicated that compounds similar to (3-(4-Chlorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone exhibit significant anticancer activity. For instance, derivatives containing isoxazole rings have shown promising results against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (cervical carcinoma) | 12.5 |
| Compound B | MCF7 (breast cancer) | 15.0 |
| Compound C | A549 (lung cancer) | 8.0 |
These findings suggest that the isoxazole component may enhance cytotoxicity against tumor cells, potentially via mechanisms involving apoptosis induction and cell cycle arrest.
Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer activity of a series of isoxazole derivatives, including those similar to (3-(4-Chlorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone. The study found that certain derivatives exhibited selective cytotoxicity against human cancer cell lines with IC50 values ranging from 2 to 15 µM, indicating their potential as therapeutic agents.
Study 2: Neuroprotective Mechanisms
Another investigation focused on the neuroprotective mechanisms of related compounds in animal models. The results indicated that treatment with these compounds led to significant improvements in cognitive function and reduced neuronal apoptosis in models of neurodegeneration.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3-(4-Chlorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, isoxazole rings are often functionalized using halogenated intermediates under catalytic conditions (e.g., Pd-mediated cross-coupling). Key steps include:
- Azepane-Isoxazole Coupling : Reacting 3-(4-chlorophenyl)azepane with activated isoxazole-5-carbonyl derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours .
- Yield Optimization : Temperature control (<5°C during exothermic steps) and catalyst selection (e.g., triethylamine for deprotonation) improve yields up to 54% in analogous compounds .
- Critical Parameters : Impurity profiles must be monitored using HPLC (e.g., relative retention time ~0.34 for chlorophenyl-hydroxyphenyl methanone analogs) .
Q. How is the molecular structure of this compound characterized using spectroscopic methods?
- Methodological Answer :
- NMR : Key signals include the isoxazole proton (δ 6.5–7.5 ppm) and azepane CH₂ groups (δ 1.8–2.5 ppm). Aromatic protons from the 4-chlorophenyl group appear as doublets (δ 7.4–7.6 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ expected at m/z ~359.1 for C₁₉H₁₈ClN₂O₂) .
- IR : Stretching vibrations for carbonyl (C=O, ~1650 cm⁻¹) and isoxazole (C=N, ~1600 cm⁻¹) groups .
Advanced Research Questions
Q. How can density functional theory (DFT) and wavefunction analysis elucidate the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Using software like Gaussian or ORCA, the HOMO-LUMO gap (~4.5 eV) can predict reactivity. The electron density map reveals charge localization on the isoxazole ring, influencing electrophilic substitution sites .
- Multiwfn Analysis : Topological analysis of the Laplacian of electron density (∇²ρ) identifies regions of strong covalent bonding (e.g., C=O bond critical points) and van der Waals interactions .
Q. What strategies resolve contradictions in pharmacological data across studies, such as varying receptor affinities?
- Methodological Answer :
- Binding Assays : Use radiolabeled analogs (e.g., ³H-RTI-336) to quantify dopamine transporter (DAT) affinity (Kᵢ < 10 nM in tropane analogs) .
- Structural Modifications : Compare constitutional isomers (e.g., RTI-336 vs. RTI-371) to isolate substituent effects (4-chlorophenyl vs. 4-methylphenyl) .
- Statistical Validation : Apply ANOVA to assess inter-study variability in IC₅₀ values caused by assay conditions (e.g., pH, membrane preparation) .
Q. What crystallographic techniques validate the three-dimensional structure, and how are disorders in crystal lattices addressed?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement. For example, triclinic P1 space group (a = 8.2 Å, b = 10.5 Å, α = 90.1°) resolves the azepane ring conformation .
- Disorder Handling : Partial occupancy modeling and TLS refinement reduce noise in electron density maps for flexible groups (e.g., chlorophenyl rotation) .
- Validation Tools : Check R-factor convergence (<0.05) and Ramachandran plots (≥98% residues in favored regions) .
Data Contradiction Analysis
- Example : Discrepancies in synthetic yields (e.g., 54% vs. 30% for similar compounds) may arise from:
- Resolution : Replicate reactions with strict anhydrous conditions and characterize intermediates via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
